Cas no 72758-17-9 (1-Bromo-8-(bromomethyl)naphthalene)

1-Bromo-8-(bromomethyl)naphthalene structure
72758-17-9 structure
Product Name:1-Bromo-8-(bromomethyl)naphthalene
CAS No:72758-17-9
MF:C11H8Br2
MW:299.989221572876
MDL:MFCD11110164
CID:4936389
Update Time:2025-04-24

1-Bromo-8-(bromomethyl)naphthalene Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-8-(bromomethyl)naphthalene
    • 1-Bromo-8-(bromomethyl)naphthalene
    • MDL: MFCD11110164
    • Inchi: 1S/C11H8Br2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6H,7H2
    • InChI Key: RUGOMNXLAWWDCF-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=CC=CC(CBr)=C21

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 170
  • XLogP3: 4.4
  • Topological Polar Surface Area: 0

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Additional information on 1-Bromo-8-(bromomethyl)naphthalene

Professional Introduction to 1-Bromo-8-(bromomethyl)naphthalene (CAS No. 72758-17-9)

1-Bromo-8-(bromomethyl)naphthalene, with the chemical identifier CAS No. 72758-17-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials chemistry. This brominated naphthalene derivative serves as a versatile intermediate in synthetic chemistry, particularly in the development of advanced molecular architectures. Its unique structural features—comprising a bromine atom at the 1-position and a bromomethyl group at the 8-position—make it a valuable building block for constructing complex heterocyclic systems and functionalized polymers.

The utility of 1-Bromo-8-(bromomethyl)naphthalene stems from its reactivity, which allows for facile functionalization through nucleophilic substitution, cross-coupling reactions, and other palladium-catalyzed transformations. These reactions are pivotal in modern drug discovery, where precise molecular modifications can enhance bioactivity and pharmacokinetic properties. Recent studies have highlighted its role in synthesizing novel anticancer agents, where the naphthalene scaffold is often incorporated into kinase inhibitors and DNA-intercalating compounds. The presence of both bromine substituents provides multiple handles for further derivatization, enabling chemists to tailor molecular properties with high precision.

In the realm of materials science, 1-Bromo-8-(bromomethyl)naphthalene has been explored for its potential in polymer chemistry. Specifically, it acts as a monomer or crosslinking agent in the synthesis of conjugated polymers used in organic electronics. These polymers exhibit remarkable charge transport properties, making them suitable for applications in light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors (OFETs). The bromomethyl group facilitates Michael addition reactions with nucleophiles such as thiols or amines, allowing for the creation of polymer backbones with tailored solubility and thermal stability.

Recent advancements in medicinal chemistry have demonstrated the compound’s significance in designing small-molecule probes for biological assays. For instance, researchers have leveraged 1-Bromo-8-(bromomethyl)naphthalene to develop fluorescent dyes that label specific biomolecules in cellular environments. The naphthalene core enhances photostability, while the bromomethyl functionality enables post-synthetic modifications to optimize binding affinities. Such probes are instrumental in studying protein-protein interactions and metabolic pathways, contributing to a deeper understanding of disease mechanisms.

The synthesis of 1-Bromo-8-(bromomethyl)naphthalene typically involves bromination strategies on naphthalene derivatives, followed by selective functionalization at the desired positions. Modern synthetic methodologies often employ catalytic systems that improve yield and selectivity while minimizing byproduct formation. For example, transition-metal-catalyzed borylation followed by halogen exchange has been reported as an efficient route to introduce bromine atoms with high regiocontrol. These innovations underscore the compound’s adaptability to evolving synthetic techniques.

The compound’s role in drug development extends beyond mere intermediates; it also serves as a scaffold for structure-activity relationship (SAR) studies. By systematically modifying substituents around the naphthalene ring, researchers can dissect pharmacophoric elements that contribute to therapeutic efficacy. This approach has been particularly fruitful in antiviral and anti-inflammatory drug discovery, where 1-Bromo-8-(bromomethyl)naphthalene derivatives exhibit promising activities by interacting with biological targets such as enzymes or receptors.

In conclusion, 1-Bromo-8-(bromomethyl)naphthalene (CAS No. 72758-17-9) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique reactivity and structural versatility make it indispensable for constructing complex molecules with tailored properties. As research continues to uncover new synthetic pathways and biological functions, this compound will undoubtedly remain at the forefront of innovation in chemical biology and advanced material design.

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